N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide
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Overview
Description
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide is a research compound with a molecular formula of C18H12Cl2F3N3O3 and a molecular weight of 446.2 g/mol. This compound is known for its complex structure and is primarily used in scientific research.
Preparation Methods
The synthesis of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide involves several steps. One common method includes the reaction of benzylamine with a suitable imidazolidinone derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,4-dichlorobenzamide: This compound has a similar structure but with additional chlorine atoms.
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents and overall structure.
Properties
Molecular Formula |
C19H16F3N3O3 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)18(23-15(26)11-13-7-3-1-4-8-13)16(27)25(17(28)24-18)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,23,26)(H,24,28) |
InChI Key |
YDNOUOQJJLJBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2(C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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